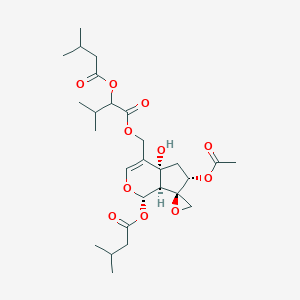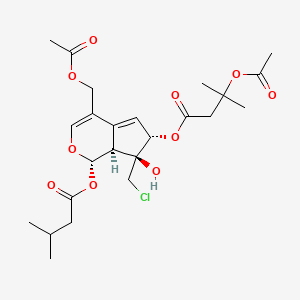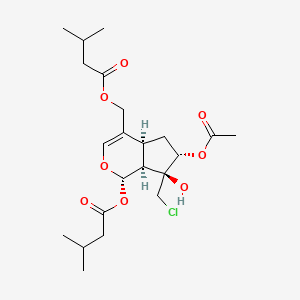
5-fluoro PB-22 6-hydroxyisoquinoline isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro PB-22 is a synthetic cannabinoid that is an analog of potent 5-fluoropentyl JWH-type cannabimimetics. 5-fluoro PB-22 6-hydroxyisoquinoline isomer differs from 5-fluoro PB-22 by having the quinoline group replaced with an isoquinoline group attached at its six position. The physiological and pharmacological properties of this isomer have not been investigated. This product is intended for forensic and research purposes.
Applications De Recherche Scientifique
Analytical Differentiation in Forensic Drug Analysis
5-fluoro PB-22 6-hydroxyisoquinoline isomer, among others, poses challenges in forensic drug analysis due to the difficulty in differentiating regioisomers of synthetic cannabinoids. Research has focused on developing methods for distinguishing these compounds. A study by Kohyama et al. (2016) used gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography (LC)–tandem mass spectrometry analysis to differentiate 5-fluoro PB-22 from its isomers, revealing the importance of accurate identification in forensic contexts (Kohyama et al., 2016).
Fluoropentyl Positional Isomers Identification
The differentiation and identification of fluoropentyl positional isomers of fluoro-PB-22 are crucial for forensic science. Tang et al. (2017) utilized multiple techniques like gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy to separate and identify specific isomers, underscoring the importance of precise characterization in legal and forensic fields (Tang et al., 2017).
Metabolism Study
A study by Wohlfarth et al. (2014) on the metabolism of 5-fluoro PB-22 by human hepatocytes showed that its predominant metabolic pathway is ester hydrolysis, resulting in various metabolites. This research provides critical information on the drug's pharmacokinetic properties and potential toxicological effects (Wohlfarth et al., 2014).
Radiopharmaceutical Development
Research by Collier et al. (2017) on the development of [18 F]MK-6240, a PET radiopharmaceutical, highlighted the potential of fluorine-18 labelled isoquinolines in medical imaging, specifically for detecting neurofibrillary tangles in Alzheimer's disease (Collier et al., 2017).
Antibacterial Activity
Studies on the antibacterial activity of isoquinoline derivatives, as reported by Hayashi et al. (2002), showed significant activity against various bacteria, suggesting potential pharmaceutical applications (Hayashi et al., 2002).
Chemical Reactions and Properties
Research by Koltunov et al. (2002) investigated the reactions of hydroxyquinolines and hydroxyisoquinoline with other compounds in superacids, offering insights into the chemical properties and potential applications of these compounds (Koltunov et al., 2002).
Anticancer Drug Development
Chou et al. (2010) synthesized and evaluated novel 2-phenylquinolin-4-ones for cytotoxic activity against tumor cells, showing that isoquinoline derivatives have potential in cancer drug development (Chou et al., 2010).
Propriétés
Formule moléculaire |
C23H21FN2O2 |
|---|---|
Poids moléculaire |
376.4 |
InChI |
InChI=1S/C23H21FN2O2/c24-11-4-1-5-13-26-16-21(20-6-2-3-7-22(20)26)23(27)28-19-9-8-18-15-25-12-10-17(18)14-19/h2-3,6-10,12,14-16H,1,4-5,11,13H2 |
Clé InChI |
MNQAKSFPQIRIJA-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CC=C(C=NC=C2)C2=C1)C3=CN(CCCCCF)C4=C3C=CC=C4 |
Synonymes |
isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






